molecular formula C7H10N2O3 B13026440 (7S,8aR)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

(7S,8aR)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No.: B13026440
M. Wt: 170.17 g/mol
InChI Key: IRNSMBYASFPQPX-CRCLSJGQSA-N
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Description

(7S,8aR)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazine ring, forming a unique structure that has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S,8aR)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione typically involves cyclization reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, cyclization of amino acids or their derivatives can be employed to form the desired heterocyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pH control, are crucial in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(7S,8aR)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(7S,8aR)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (7S,8aR)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyrazine derivatives such as (7S,8aR)-Octahydropyrrolo[1,2-a]pyrazin-7-ol .

Uniqueness

What sets (7S,8aR)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione apart is its unique structure and the specific biological activities it exhibits

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

(7S,8aR)-7-hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C7H10N2O3/c10-4-1-5-7(12)8-2-6(11)9(5)3-4/h4-5,10H,1-3H2,(H,8,12)/t4-,5+/m0/s1

InChI Key

IRNSMBYASFPQPX-CRCLSJGQSA-N

Isomeric SMILES

C1[C@@H](CN2[C@H]1C(=O)NCC2=O)O

Canonical SMILES

C1C(CN2C1C(=O)NCC2=O)O

Origin of Product

United States

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